N-(2-((4-acetylphenyl)amino)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide
Description
N-(2-((4-Acetylphenyl)amino)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide is a synthetic small molecule featuring a piperazine core substituted with a methyl group and a tosyl (p-toluenesulfonyl) moiety. The compound also contains a 4-acetylphenyl group linked via an amide bond to a glycinamide backbone.
Properties
IUPAC Name |
N-[2-(4-acetylanilino)-2-oxoethyl]-4-methyl-N-(4-methylphenyl)sulfonylpiperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O5S/c1-17-4-10-21(11-5-17)33(31,32)27(23(30)26-14-12-25(3)13-15-26)16-22(29)24-20-8-6-19(7-9-20)18(2)28/h4-11H,12-16H2,1-3H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPKHLUVSZKRPFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC=C(C=C2)C(=O)C)C(=O)N3CCN(CC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been reported to exhibit anti-inflammatory effects, potentially targeting inflammatory mediators such as prostaglandin e2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κb, leukotrienes, and some interleukins .
Mode of Action
Based on the anti-inflammatory activities of similar compounds, it can be inferred that it may inhibit the expression and activities of certain vital inflammatory mediators .
Biochemical Pathways
Similar compounds have been reported to affect pathways related to inflammation and immune response .
Pharmacokinetics
Similar compounds are typically well-absorbed and distributed throughout the body, metabolized in the liver, and excreted via the kidneys .
Result of Action
Similar compounds have been reported to exhibit potent inhibitory effects against the generation of tnf-α, a key mediator of inflammation .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially influence the action and stability of similar compounds .
Biological Activity
The compound N-(2-((4-acetylphenyl)amino)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide is a synthetic derivative that incorporates a piperazine moiety, which has been extensively studied for its biological activities, particularly in the realm of medicinal chemistry. This article delves into the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is . The structure features a piperazine ring, an acetylphenyl group, and a tosyl group, which are crucial for its biological interactions.
Biological Activity Overview
Research indicates that compounds containing piperazine rings exhibit a wide range of biological activities, including:
- Anticancer Activity : Studies have shown that piperazine derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
- Antimicrobial Properties : Some derivatives have demonstrated significant activity against bacterial and fungal strains.
- Anti-inflammatory Effects : Certain piperazine compounds exhibit anti-inflammatory properties, making them potential candidates for treating inflammatory diseases.
Table 1: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | |
| Antimicrobial | Effective against various bacterial strains | |
| Anti-inflammatory | Reduces inflammation in animal models |
Case Studies and Research Findings
-
Anticancer Studies :
- A study involving the modification of piperazine derivatives highlighted that certain structural modifications significantly enhance anticancer activity. For instance, compounds with specific substituents on the piperazine ring showed IC50 values in the low micromolar range against prostate cancer cells (PC3) and breast cancer cells (MCF-7) .
- Another investigation focused on telomerase inhibition by piperazine derivatives, revealing that these compounds could effectively reduce telomerase activity in various cancer cell lines, thereby limiting their proliferative capacity .
- Antimicrobial Research :
- Anti-inflammatory Effects :
Structure-Activity Relationship (SAR)
The biological activity of this compound is heavily influenced by its structural components. Key findings include:
- Piperazine Ring : Essential for biological activity; modifications to this ring can enhance or diminish activity.
- Substituents on Aromatic Rings : The presence and position of substituents on the aromatic rings significantly affect the potency against targeted biological pathways.
Table 2: Structure-Activity Relationships
| Structural Feature | Effect on Activity |
|---|---|
| Piperazine Ring Presence | Essential for anticancer and antimicrobial activity |
| Acetyl Group Position | Influences binding affinity to target proteins |
| Tosyl Group | Enhances solubility and bioavailability |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Key Differences
Pharmacological and Physicochemical Implications
- Acetyl vs. However, ethyl may improve bioavailability due to greater lipophilicity .
- Tosyl Group : The tosyl moiety in the target compound and could reduce metabolic degradation by sterically shielding the adjacent amide bond .
- Piperazine Substitution : Methyl-piperazine (target compound) vs. phenylpiperazine () alters conformational flexibility and binding pocket compatibility. Phenylpiperazine may enhance π-π stacking but reduce solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
